molecular formula C17H20N2O5S2 B2816704 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 946342-36-5

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B2816704
CAS RN: 946342-36-5
M. Wt: 396.48
InChI Key: KMYFRTNVCFOHOF-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would consist of a central sulfonamide group, with a 2-methoxy-5-methylbenzene and a 4-(1,1-dioxidoisothiazolidin-2-yl)phenyl group attached. The presence of the sulfonamide group could potentially allow for hydrogen bonding interactions .


Chemical Reactions Analysis

As a sulfonamide, this compound could potentially undergo various chemical reactions. For example, it could be hydrolyzed under acidic or alkaline conditions to yield the corresponding sulfonyl chloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the sulfonamide group could potentially increase its water solubility .

Scientific Research Applications

Synthesis and Structural Characterizations

In a study conducted by Kantekin et al. (2015), novel metallophthalocyanines were synthesized using a compound structurally similar to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide. These metallophthalocyanines, characterized by various spectroscopic methods, showed potential in electrochemical and spectroelectrochemical applications, indicating a pathway for the development of advanced materials (Kantekin et al., 2015).

Antibacterial and Antifungal Applications

Desai et al. (2013) synthesized a series of compounds, including one structurally related to the queried compound, which showed significant antibacterial and antifungal activities. These findings suggest potential applications in developing new therapeutic interventions against bacterial and fungal infections (Desai et al., 2013).

Anticancer Potential

Tsai et al. (2016) evaluated aminothiazole-paeonol derivatives, structurally similar to the queried compound, for their anticancer effect on various cancer cell lines. The results indicated high anticancer potential, especially against human gastric adenocarcinoma and colorectal adenocarcinoma, suggesting the potential utility of these compounds in cancer therapy (Tsai et al., 2016).

Enzyme Inhibitory Activities

Abbasi et al. (2019) synthesized new sulfonamides with benzodioxane and acetamide moieties, similar in structure to the queried compound. These were tested for their inhibitory activities against enzymes like α-glucosidase and acetylcholinesterase, showcasing their potential as therapeutic agents for diseases like diabetes and Alzheimer's (Abbasi et al., 2019).

Future Directions

The future directions for this compound could involve further studies to determine its biological activity and potential uses. It could also involve the synthesis of analogs to explore structure-activity relationships .

properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S2/c1-13-4-9-16(24-2)17(12-13)26(22,23)18-14-5-7-15(8-6-14)19-10-3-11-25(19,20)21/h4-9,12,18H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYFRTNVCFOHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide

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